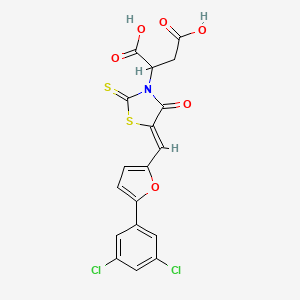

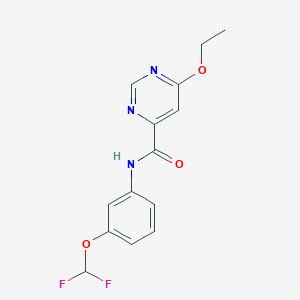

![molecular formula C20H27N5O2S B2843680 N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 900009-71-4](/img/structure/B2843680.png)

N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a diethylamino propyl group, a phenyl group, and a dihydrothieno pyrazol group. The presence of these groups could suggest that this compound may have interesting chemical and biological properties .

Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure, particularly the functional groups it contains. For example, the amine group (-NH2) is basic and nucleophilic, meaning it can accept protons and participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as vapor density, vapor pressure, assay, form, autoignition temperature, explosive limit, refractive index, boiling point, and density can be determined experimentally .Aplicaciones Científicas De Investigación

Detection and Imaging in Living Cells

One significant application of compounds related to N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is in the detection of ions within living cells. The compound 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR) was synthesized and shown to be a highly sensitive probe for the detection of Cr3+ ions, exhibiting a quick color response from fluorescent green to colorless and significant fluorescence quenching in a dimethyl sulfoxide medium. This application demonstrates the compound's potential in biological imaging and ion detection in cellular environments (Mani et al., 2018).

Fluorescent Properties for Optical Applications

The structural analogs of N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide have been explored for their photo-physical characteristics, particularly in terms of fluorescence. Novel compounds demonstrating excited-state intramolecular proton transfer (ESIPT) inspired by derivatives of benzimidazole, benzoxazole, and benzothiazole have been synthesized. These compounds exhibit unique absorption and emission properties, making them suitable for various optical applications, including fluorescent materials and sensors (Padalkar et al., 2011).

Heterocyclic Compound Synthesis

Compounds structurally related to N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide serve as key intermediates in the synthesis of various heterocyclic compounds. These materials have potential applications in pharmaceuticals, agrochemicals, and materials science. The versatility in chemical reactions, including cyclization, aminolysis, and condensation, enables the synthesis of a wide range of heterocyclic derivatives with potential biological activities and material properties (Valduga et al., 1997).

Antimicrobial and Anticancer Agents

The research into compounds related to N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide extends into their use as potential antimicrobial and anticancer agents. The structural framework of these compounds allows for the development of novel therapeutics with targeted biological activities. For instance, various synthesized derivatives have been evaluated for their antimicrobial properties against a range of bacterial and fungal strains, as well as their cytotoxic effects on cancer cell lines, showcasing their potential in medical and pharmaceutical applications (Gad-Elkareem et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2S/c1-3-24(4-2)12-8-11-21-19(26)20(27)22-18-16-13-28-14-17(16)23-25(18)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMGNSAGAVKMLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843598.png)

![Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2843606.png)

![2-[(2-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2843608.png)

![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2843613.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2843615.png)

![3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843617.png)